

1,4-Dibromo-2-butene physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dibromo-2-butene

Cat. No.: B147587

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An In-depth Technical Guide to the Physical and Chemical Properties of **1,4-Dibromo-2-butene**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties, spectral data, and synthetic methodologies for **1,4-dibromo-2-butene**. The information is intended to support laboratory research and development activities.

Physical and Chemical Properties

1,4-Dibromo-2-butene is a halogenated organic compound that exists as a colorless to light yellow or white crystalline solid at room temperature.^{[1][2][3]} It is recognized for its utility as a versatile building block in organic synthesis, largely due to the reactivity of the two bromine atoms at allylic positions.^[4] The compound is stable under normal temperatures and pressures but may be sensitive to light and air.^{[1][3]} It is incompatible with strong oxidizing agents and strong bases.^{[1][3][5]}

Table 1: Physical and Chemical Properties of **1,4-Dibromo-2-butene**

Property	Value	Source(s)
Molecular Formula	C ₄ H ₆ Br ₂	[1][3][6][7][8]
Molecular Weight	213.90 g/mol	[1][3][5][6]
Appearance	White to light yellow/colorless crystals or crystalline powder	[1][3]
Melting Point	48-54 °C	[3][7]
Boiling Point	205 °C at 760 mmHg	[3][5][9]
Solubility	Insoluble in water; Soluble in chloroform and methanol	[1][3][5]
Storage Temperature	2-8°C, protected from light, under an inert atmosphere	[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,4-dibromo-2-butene**. The following data is compiled for the more common trans-(E)-isomer.

Table 2: Spectroscopic Profile of (E)-**1,4-Dibromo-2-butene**

Spectroscopy Type	Data Point	Expected Value	Source(s)
^1H NMR (in CDCl_3)	Chemical Shift (δ) - Methylene Protons (- CH_2Br)	~3.89-4.02 ppm (multiplet, 4H)	[3]
	Chemical Shift (δ) - Olefinic Protons (- $\text{CH}=\text{CH}-$)	~5.90-6.05 ppm (multiplet, 2H)	[3]
^{13}C NMR	Chemical Shift (δ) - Methylene Carbons (- CH_2Br)	~30 - 35 ppm	[10]
	Chemical Shift (δ) - Olefinic Carbons (- $\text{CH}=\text{CH}-$)	~128 - 132 ppm	[10]
Infrared (IR)	C-H Stretch (alkenyl)	~3010 - 3040 cm^{-1}	[10]
	C=C Stretch	~1650 - 1660 cm^{-1}	[10]
	C-Br Stretch	~515 - 690 cm^{-1}	[10]
Mass Spectrometry	Molecular Ion Peak (m/z)	212, 214, 216 (reflecting bromine isotopes)	[8][11]

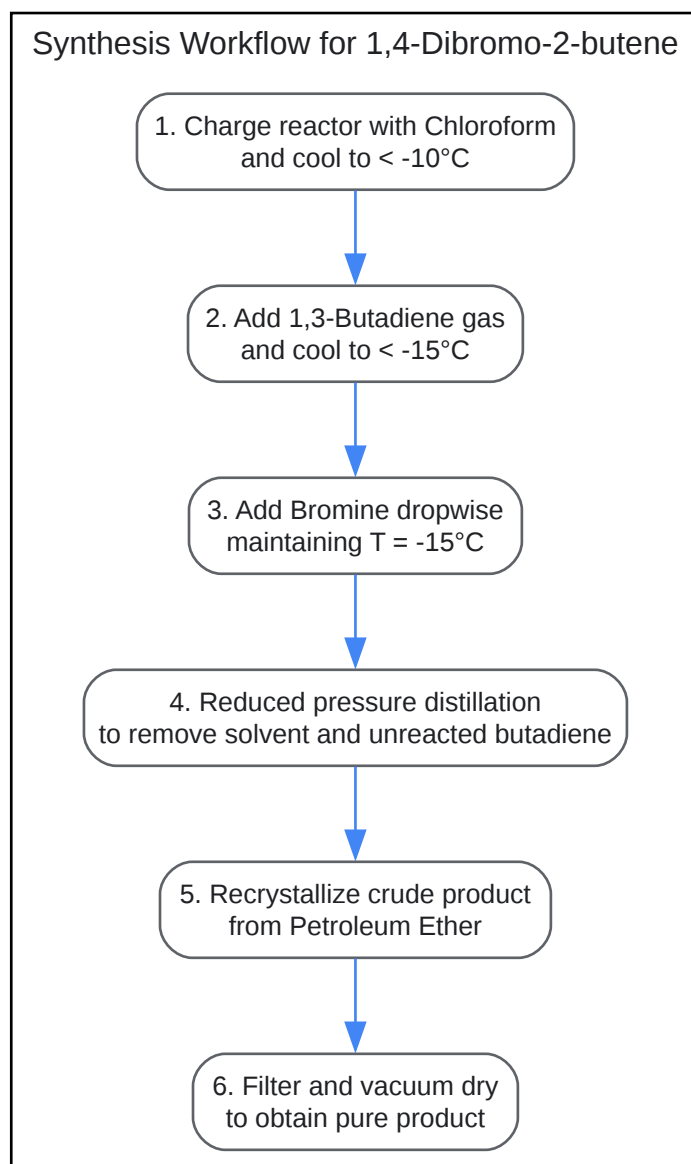
Experimental Protocols

Synthesis of 1,4-Dibromo-2-butene via Bromination of 1,3-Butadiene

A common method for preparing **1,4-dibromo-2-butene** involves the electrophilic addition of bromine to 1,3-butadiene.[3][12] The reaction conditions can be controlled to favor the desired 1,4-addition product.

Methodology:

- Reaction Setup: A reactor is charged with a solvent such as chloroform or carbon tetrachloride and cooled to below -10 °C.[3][12]
- Butadiene Addition: 1,3-Butadiene is introduced into the cooled solvent via a gas-guide tube with stirring, and the temperature is further decreased to below -15 °C.[12]
- Bromine Addition: Bromine is added dropwise to the reaction mixture while maintaining the temperature at -15 °C.[12]
- Workup: After the addition is complete, the solvent and any unreacted 1,3-butadiene are removed by distillation under reduced pressure.[12]
- Purification: The crude product is purified by recrystallization from a solvent like petroleum ether or cold hexane to yield the final solid product, which is then dried under vacuum.[3][12]



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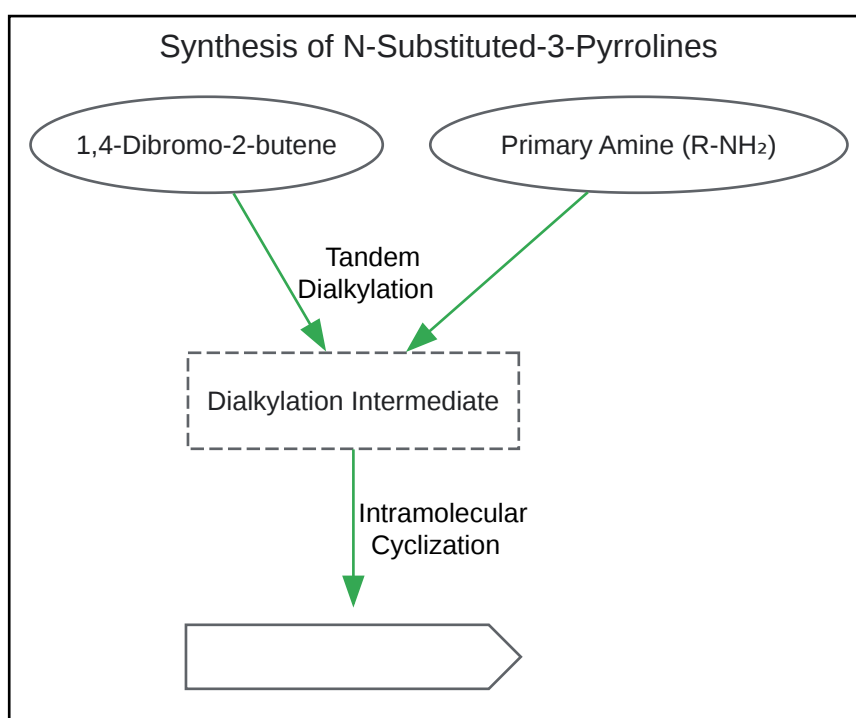
Caption: Synthesis workflow for **1,4-dibromo-2-butene**.

Chemical Reactivity and Applications

The presence of two allylic bromine atoms makes **1,4-dibromo-2-butene** a highly useful bifunctional electrophile. It readily undergoes nucleophilic substitution reactions (typically $\text{S}_{\text{N}}2$ or $\text{S}_{\text{N}}2'$), making it a valuable precursor for synthesizing various cyclic and acyclic compounds. [\[4\]](#)

Application in Heterocycle Synthesis: N-Substituted-3-Pyrrolines

A significant application is the synthesis of N-substituted-3-pyrrolines, which are important structural motifs in many pharmaceuticals. The reaction with a primary amine proceeds via a tandem dialkylation followed by intramolecular cyclization.[4]



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Caption: Reaction pathway for N-substituted-3-pyrroline synthesis.

Safety and Handling

1,4-Dibromo-2-butene is a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: The compound is toxic if swallowed, in contact with skin, or if inhaled.[13][14] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[13][14] It is also suspected of causing cancer.[13] Inhalation can be fatal due to potential spasm, inflammation, and edema of the larynx and bronchi.[1][5]

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[13][14] Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.[13]
- Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid the formation of dust and aerosols.[13][14] Keep away from strong oxidizers and strong bases.[1][5]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Protect from light.[1]

This technical guide consolidates key data for **1,4-dibromo-2-butene** to facilitate its safe and effective use in research and development. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

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